molecular formula C19H22N4O2S B7115793 N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7115793
M. Wt: 370.5 g/mol
InChI Key: YBEVAZGBVSPOCU-UHFFFAOYSA-N
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Description

N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide: is a complex organic compound featuring a bicyclic structure with multiple functional groups

Properties

IUPAC Name

N-(6-anilinopyridin-2-yl)-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-19(23-12-11-15-9-10-16(13-23)26(15)25)22-18-8-4-7-17(21-18)20-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEVAZGBVSPOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC1S2=O)C(=O)NC3=CC=CC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized using a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. This step often requires high temperatures and a catalyst to proceed efficiently.

    Functional Group Introduction: Subsequent steps involve the introduction of the aniline and pyridine moieties. This can be achieved through nucleophilic substitution reactions, where an appropriate nucleophile displaces a leaving group on the bicyclic core.

    Amide Bond Formation: The final step involves the formation of the carboxamide group. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bicyclic core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The aromatic rings may allow the compound to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide: can be compared to other bicyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic core with aniline and pyridine moieties, which may confer distinct biological activities and synthetic utility compared to other similar compounds.

This detailed overview provides a comprehensive understanding of N-(6-anilinopyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide, covering its synthesis, reactions, applications, and unique features

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